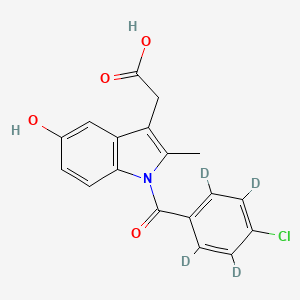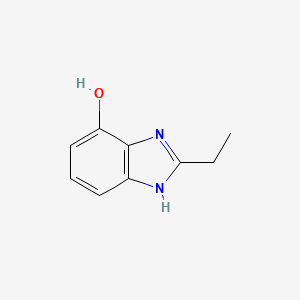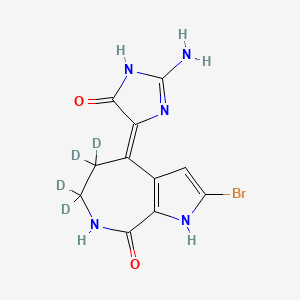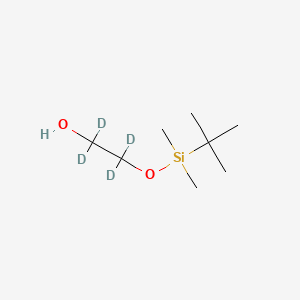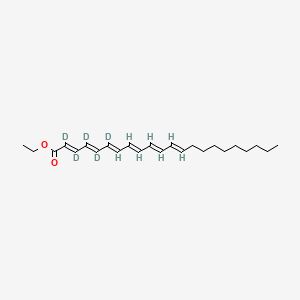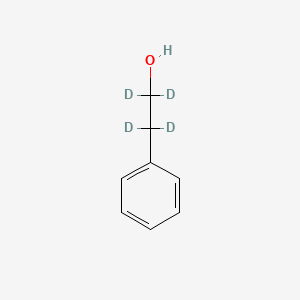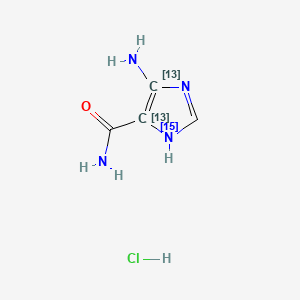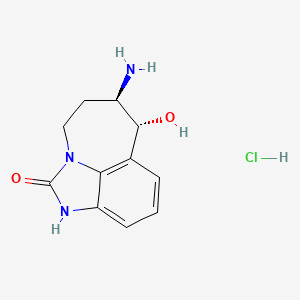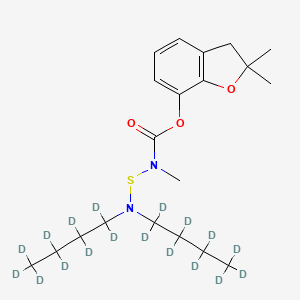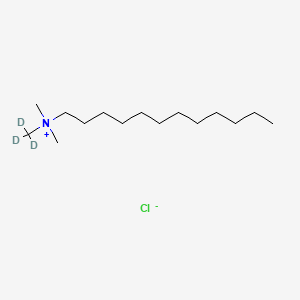
Dodecyltrimethylammonium-d3 Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyltrimethylammonium-d3 Chloride is a deuterated version of dodecyltrimethylammonium chloride, a quaternary ammonium compound. It is commonly used as a surfactant and has applications in various fields including chemistry, biology, and industry. The deuterated form is particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyltrimethylammonium-d3 Chloride can be synthesized by reacting dodecylamine with trimethylamine in the presence of deuterium oxide (D2O) to introduce deuterium atoms. The reaction typically involves heating the mixture under reflux conditions to ensure complete deuteration. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of dodecyltrimethylammonium chloride involves the reaction of dodecylamine with methyl chloride in the presence of a catalyst such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The deuterated version follows a similar process but uses deuterated reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyltrimethylammonium-d3 Chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization and aggregation reactions in aqueous solutions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium salicylate and other anionic surfactants. These reactions are typically carried out in aqueous solutions at controlled temperatures to study micellization and aggregation behavior .
Major Products Formed
The major products formed from reactions involving this compound are typically micelles or other aggregated structures.
Wissenschaftliche Forschungsanwendungen
Dodecyltrimethylammonium-d3 Chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dodecyltrimethylammonium-d3 chloride involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with various molecular targets, including proteins and other biomolecules, through electrostatic and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyltrimethylammonium Chloride: The non-deuterated version, commonly used as a surfactant and in similar applications.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with a longer alkyl chain, used in similar applications but with different physicochemical properties.
Uniqueness
Dodecyltrimethylammonium-d3 Chloride is unique due to its deuterated nature, making it particularly useful in NMR spectroscopy and other isotopic labeling studies.
Eigenschaften
IUPAC Name |
dodecyl-dimethyl-(trideuteriomethyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLVDQZPFLQMZ-MUTAZJQDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
